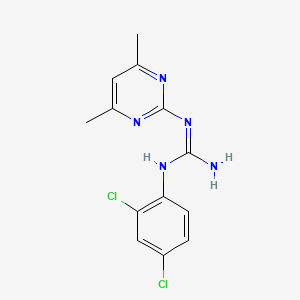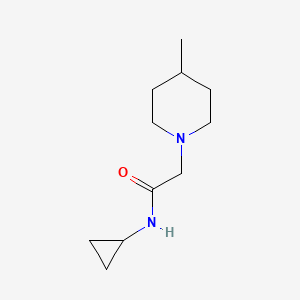
2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, also known as MPMPA, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. In addition, this compound has been found to bind to certain receptors in cells, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application and context. In materials science, this compound has been found to exhibit liquid crystalline behavior, which is important for the development of functional materials. In organic electronics, this compound has been shown to improve the efficiency and stability of OLEDs and OPVs. In medicinal chemistry, this compound has been found to have anticancer activity, as well as potential activity against other diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile is its versatility as a building block for the synthesis of functional materials and drug candidates. This compound can be easily modified to introduce different functional groups and improve its properties for specific applications. However, one limitation of this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in some lab experiments.
Future Directions
There are several future directions for research on 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile. One direction is the development of new functional materials based on this compound, such as liquid crystals and polymers with improved properties for use in electronic and optical devices. Another direction is the exploration of this compound as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Synthesis Methods
The synthesis of 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile involves the reaction of 3-methylbenzaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.
Scientific Research Applications
2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile has been studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In organic electronics, this compound has been investigated as a potential electron transport material for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In medicinal chemistry, this compound has been evaluated for its potential as a drug candidate for the treatment of cancer and other diseases.
properties
IUPAC Name |
(E)-2-(3-methylphenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-12-5-3-6-13(9-12)14(11-16)10-15-7-4-8-17(15)2/h3-10H,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURXGSIRWVVYEJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC=CN2C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC=CN2C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343369.png)

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343385.png)


![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5343406.png)
![3-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343413.png)


![5-[(3-methoxyphenoxy)methyl]-N-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343426.png)
![methyl 5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5343432.png)
![[3-(2,4-difluorobenzyl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5343437.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5343448.png)